molecular formula C12H19N3O5S B14879112 Imipenem Monohydrate, Antibiotic for Culture Media Use Only

Imipenem Monohydrate, Antibiotic for Culture Media Use Only

Cat. No.: B14879112
M. Wt: 317.36 g/mol
InChI Key: GSOSVVULSKVSLQ-XMCAPODCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Imipenem monohydrate is synthesized from thienamycin through a series of chemical reactions. The process involves the formation of a beta-lactam ring, which is crucial for its antibiotic activity. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of imipenem monohydrate involves large-scale fermentation of Streptomyces cattleya followed by chemical modification and purification processes. The production process is designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Imipenem monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imipenem sulfoxide, while reduction can yield various reduced derivatives .

Scientific Research Applications

Imipenem monohydrate has a wide range of applications in scientific research, including:

Mechanism of Action

Imipenem monohydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamases, as it remains stable in their presence .

Comparison with Similar Compounds

Comparison: Imipenem monohydrate is unique in its broad-spectrum activity and stability against beta-lactamases. While meropenem and ertapenem also belong to the carbapenem class, imipenem is often preferred for its effectiveness against a wider range of bacterial strains, including those resistant to other antibiotics .

Properties

Molecular Formula

C12H19N3O5S

Molecular Weight

317.36 g/mol

IUPAC Name

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7+,9+;/m0./s1

InChI Key

GSOSVVULSKVSLQ-XMCAPODCSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O

Origin of Product

United States

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